(2Z)-6-(4-methoxybenzyl)-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazine class, characterized by a bicyclic core fused with pyrazole and aryl ether substituents. Its structure includes:
- 4-Methoxybenzyl group at position 6: Enhances lipophilicity and may influence metabolic stability.
- 3-Methyl-4-(prop-2-en-1-yloxy)phenyl-substituted pyrazole: Introduces steric bulk and electrophilic reactivity due to the allyloxy group.
- Z-configuration at the exocyclic double bond: Critical for maintaining planar geometry and binding affinity .
The compound’s synthesis likely involves condensation reactions between pyrazole aldehydes and thiazolo-triazine precursors, followed by characterization via $ ^1H $ NMR, IR, and mass spectrometry, as seen in analogous heterocyclic systems .
Properties
Molecular Formula |
C33H27N5O4S |
|---|---|
Molecular Weight |
589.7 g/mol |
IUPAC Name |
(2Z)-6-[(4-methoxyphenyl)methyl]-2-[[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C33H27N5O4S/c1-4-16-42-28-15-12-23(17-21(28)2)30-24(20-37(36-30)25-8-6-5-7-9-25)19-29-32(40)38-33(43-29)34-31(39)27(35-38)18-22-10-13-26(41-3)14-11-22/h4-15,17,19-20H,1,16,18H2,2-3H3/b29-19- |
InChI Key |
PXOYKCSPGGSNIB-CEUNXORHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues and their distinguishing features:
Key Observations :
- The 4-methoxybenzyl group in the target compound increases molecular weight (~30 Da) and logP compared to the phenyl-substituted analogue .
Physicochemical and Computational Properties
Predicted properties based on structural trends:
| Property | Target Compound | Compound from | Compound from |
|---|---|---|---|
| Molecular Weight (Da) | ~580 | ~560 | ~450 |
| logP (Calculated) | ~3.8 | ~4.2 | ~2.5 |
| Hydrogen Bond Acceptors | 8 | 7 | 6 |
| Rotatable Bonds | 7 | 6 | 4 |
Implications :
- Higher logP in the target compound suggests improved membrane permeability over but may reduce aqueous solubility.
Bioactivity and Mechanism
- Antifungal Potential: Molecular docking studies on analogous triazolo-thiadiazoles (PDB:3LD6) suggest that electron-withdrawing groups (e.g., methoxy) enhance binding to fungal lanosterol 14α-demethylase . The target compound’s 4-methoxybenzyl group may similarly improve affinity.
- Enzyme Inhibition: Unlike acetylcholinesterase-targeting phenylpentenone derivatives , the thiazolo-triazine core may prioritize kinase or cytochrome P450 inhibition due to its electron-deficient aromatic system.
Research Findings and Challenges
- Structural Insights : X-ray crystallography (using SHELX ) of the target compound’s analogue confirmed the Z-configuration, critical for planar alignment with biological targets.
- Bioactivity Gaps : While provides antifungal data for triazolo-thiadiazoles, the target compound’s activity remains unvalidated. Preliminary AutoDock4 simulations suggest moderate binding energy (-8.2 kcal/mol) to 3LD6, weaker than ’s top performers (-10.5 kcal/mol).
- Synthetic Hurdles : The allyloxy group’s instability under acidic conditions necessitates protective strategies during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
